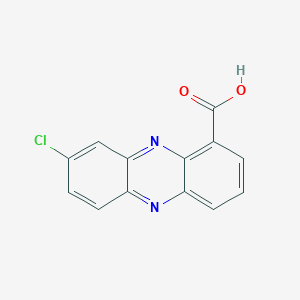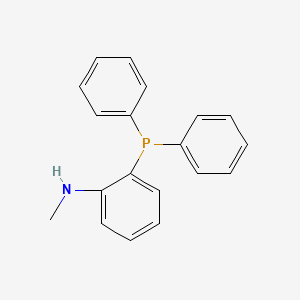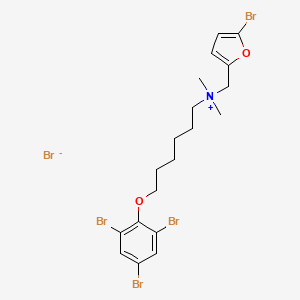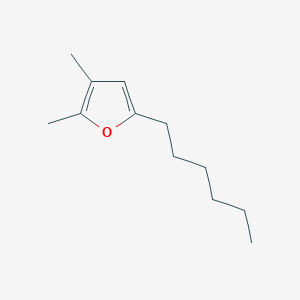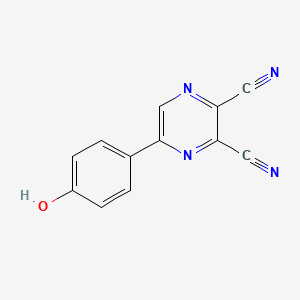
6-Chloro-4-methyl-1H-indole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-methyl-1H-indole-3-thiol is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a chlorine atom at the 6th position, a methyl group at the 4th position, and a thiol group at the 3rd position on the indole ring. The unique structure of this compound makes it an interesting subject for chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent chlorination, methylation, and thiolation steps are carried out using appropriate reagents such as thionyl chloride for chlorination, methyl iodide for methylation, and thiourea for thiolation .
Industrial Production Methods
Industrial production of 6-Chloro-4-methyl-1H-indole-3-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-methyl-1H-indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the thiol group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dechlorinated indole derivatives or sulfides.
Substitution: Amino or alkoxy indole derivatives.
Applications De Recherche Scientifique
6-Chloro-4-methyl-1H-indole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-methyl-1H-indole-3-thiol depends on its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The chlorine and methyl groups may influence the compound’s binding affinity and specificity for different targets. Pathways involved may include oxidative stress response, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1H-indole-3-thiol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1H-indole-3-thiol: Lacks the methyl group, potentially altering its chemical properties and interactions.
6-Chloro-4-methyl-1H-indole: Lacks the thiol group, which is crucial for certain biological activities.
Uniqueness
6-Chloro-4-methyl-1H-indole-3-thiol is unique due to the combination of the chloro, methyl, and thiol groups on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
71501-26-3 |
|---|---|
Formule moléculaire |
C9H8ClNS |
Poids moléculaire |
197.69 g/mol |
Nom IUPAC |
6-chloro-4-methyl-1H-indole-3-thiol |
InChI |
InChI=1S/C9H8ClNS/c1-5-2-6(10)3-7-9(5)8(12)4-11-7/h2-4,11-12H,1H3 |
Clé InChI |
UWWJKBNMJSXSCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=CN2)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




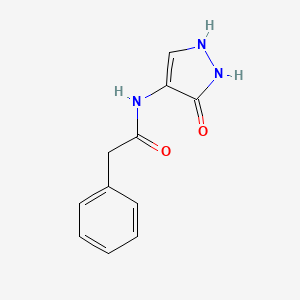
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
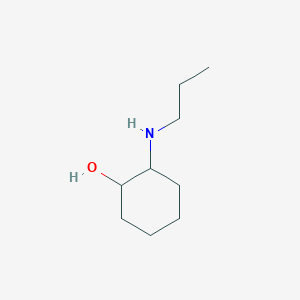
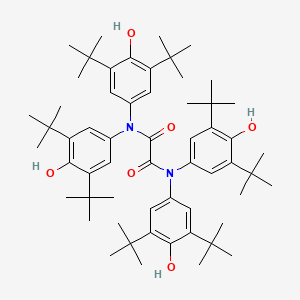
![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
